4-Bromo-2-[(E)-[(2-methyl-5-nitrophenyl)imino]methyl]phenol
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Overview
Description
4-Bromo-2-[(E)-[(2-methyl-5-nitrophenyl)imino]methyl]phenol is an organic compound with the molecular formula C13H9BrN2O4. This compound is a type of Schiff base, which is characterized by the presence of an imine group (C=N) formed by the condensation of an amine and an aldehyde or ketone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[(E)-[(2-methyl-5-nitrophenyl)imino]methyl]phenol typically involves the condensation reaction between 4-bromo-2-hydroxybenzaldehyde and 2-methyl-5-nitroaniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the resulting solid product is filtered and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-[(E)-[(2-methyl-5-nitrophenyl)imino]methyl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and hydrogen gas (H2) with a catalyst.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-[(E)-[(2-methyl-5-nitrophenyl)imino]methyl]phenol involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound interacts with bacterial cell membranes, disrupting their integrity and leading to cell death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-[(E)-[(2-hydroxy-5-nitrophenyl)imino]methyl]phenol
- 4-Bromo-2-[(E)-[(2-methoxy-5-nitrophenyl)imino]methyl]phenol
- 4-Bromo-2-[(E)-[(2-chloro-5-nitrophenyl)imino]methyl]phenol
Uniqueness
4-Bromo-2-[(E)-[(2-methyl-5-nitrophenyl)imino]methyl]phenol is unique due to the presence of the methyl group on the nitrophenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications .
Properties
Molecular Formula |
C14H11BrN2O3 |
---|---|
Molecular Weight |
335.15 g/mol |
IUPAC Name |
4-bromo-2-[(2-methyl-5-nitrophenyl)iminomethyl]phenol |
InChI |
InChI=1S/C14H11BrN2O3/c1-9-2-4-12(17(19)20)7-13(9)16-8-10-6-11(15)3-5-14(10)18/h2-8,18H,1H3 |
InChI Key |
UKTIVKFSZLXYMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N=CC2=C(C=CC(=C2)Br)O |
Origin of Product |
United States |
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